molecular formula C17H23NO3 B2713564 1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-one CAS No. 1396717-41-1

1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-one

Cat. No.: B2713564
CAS No.: 1396717-41-1
M. Wt: 289.375
InChI Key: VQCZKBLDSXEJGF-UHFFFAOYSA-N
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Description

1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[35]nonan-2-yl}-3-phenylpropan-1-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the phenylpropanone moiety. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane: A structurally related compound with similar spirocyclic features.

    7,7-Dimethyl-2-((2-nitrophenyl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane: Another related compound with additional functional groups.

Uniqueness

1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-one is unique due to its specific combination of the spirocyclic core and the phenylpropanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-16(2)20-12-17(13-21-16)10-18(11-17)15(19)9-8-14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCZKBLDSXEJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)CCC3=CC=CC=C3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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